![molecular formula C6H13NO B2446988 N-Methyl-D-prolinol CAS No. 99494-01-6](/img/structure/B2446988.png)
N-Methyl-D-prolinol
Overview
Description
N-Methyl-D-prolinol is a chemical compound with the molecular formula C6H13NO . It is a derivative of proline, an amino acid, where the amino hydrogen is replaced by a methyl group . It is used as a chiral building block in organic synthesis .
Synthesis Analysis
The synthesis of N-Methyl-D-prolinol and similar compounds has been studied extensively. For instance, a method for synthesizing N-Methyl-D-prolinol by a one-pot method has been disclosed . Another study discusses the structure-directing effect of two new chiral organic quaternary ammonium dications bearing two N-methyl-prolinol units linked by a xylene spacer .
Molecular Structure Analysis
The molecular structure of N-Methyl-D-prolinol consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a hydroxyl group and a methyl group attached to the nitrogen atom .
Chemical Reactions Analysis
While specific chemical reactions involving N-Methyl-D-prolinol are not detailed in the search results, it’s worth noting that pyrrolidine derivatives like N-Methyl-D-prolinol play a crucial role as a building block in organic synthesis .
Physical And Chemical Properties Analysis
N-Methyl-D-prolinol has a molecular weight of 115.17 and a density of 0.971 g/mL at 25 °C . Its boiling point is 68-71°C, and it has a refractive index of n20/D4.469 .
Scientific Research Applications
- Role of N-Methyl-D-prolinol : N-Methyl-D-prolinol is a proline analogue that has been synthesized for use in peptide chemistry. Its conformational properties, influenced by the pyrrolidine ring, make it valuable for stabilizing peptide secondary structures like β-turns and polyproline helices .
- Significance : By mimicking proline’s conformational restrictions while incorporating side chain information from other amino acids, these analogues aid in designing bioactive peptides and secondary structure mimetics .
- Research : Studies have investigated altered regulation of striatal neurons, including N-methyl-D-aspartate receptors (NMDARs). These receptors play critical roles in synaptic transmission and plasticity within the brain .
Peptide Synthesis and Foldamers
Peptidomimetics and SAR Studies
Striatal Neuronal Regulation
Industrial and Fundamental Research
Safety and Hazards
Future Directions
N-Methyl-D-prolinol and its derivatives have potential applications in various fields. For instance, they can be used as structure-directing agents in the synthesis of large-pore zeolites . They also have potential applications in drug discovery, as they can serve as a versatile scaffold for novel biologically active compounds .
Mechanism of Action
Target of Action
N-Methyl-D-prolinol is a compound used primarily for research and development It is known that proline derivatives can have a wide range of targets due to their versatile structure and reactivity .
Mode of Action
For instance, chiral proline, a related compound, is known to catalyze reactions with high stereoselectivity . It can proceed through either iminium catalysis, enamine catalysis, or bifunctional acid-base catalysis . These modes of action could potentially be applicable to N-Methyl-D-prolinol, given its structural similarity to proline.
Biochemical Pathways
For instance, proline is a key player in the collagen synthesis pathway, and it also plays a role in the regulation of apoptosis and cell survival .
Result of Action
Given its structural similarity to proline, it may share some of proline’s known effects, such as participating in the synthesis of proteins and other biomolecules .
Action Environment
Like all chemical compounds, its stability and reactivity are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
[(2R)-1-methylpyrrolidin-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOJPHPOVDIRJK-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-D-prolinol | |
CAS RN |
99494-01-6 | |
Record name | [(2R)-1-methylpyrrolidin-2-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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